3-(3',4'-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol
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Overview
Description
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol is a complex organic compound characterized by multiple hydroxyl groups attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 2,4,6-trihydroxyacetophenone under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of 3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may also participate in redox reactions, contributing to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxyphenylacetic acid
- 2,4,6-Trihydroxyacetophenone
- 3,4-Dihydroxybenzaldehyde
Uniqueness
3-(3’,4’-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-propan-2-ol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with significant potential in various scientific and industrial applications.
Properties
Molecular Formula |
C15H16O6 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
2-[3-(3,4-dihydroxyphenyl)-2-hydroxypropyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C15H16O6/c16-9(3-8-1-2-12(18)15(21)4-8)5-11-13(19)6-10(17)7-14(11)20/h1-2,4,6-7,9,16-21H,3,5H2 |
InChI Key |
OFUFTNROAPAIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC2=C(C=C(C=C2O)O)O)O)O)O |
Origin of Product |
United States |
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